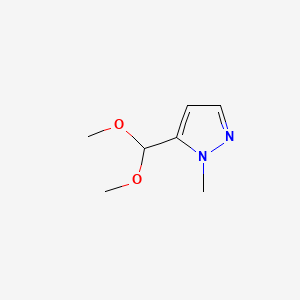
N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine” is a chemical compound. It is also known as "1-N-BOC-4-(2-AMINOBENZYL) PIPERIDINE" .
Molecular Structure Analysis
The molecular structure of “N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine” is represented by the linear formula: HOC6H4NHCO2C (CH3)3 . The molecular weight of this compound is 209.24 .Physical And Chemical Properties Analysis
“N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine” is a solid compound with a melting point of 140-144 °C (lit.) . It has a molecular weight of 209.24 .Applications De Recherche Scientifique
Anticancer Agent Development
Hydroxyethylamine derivatives, including those similar to N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, have been evaluated for their cytotoxic potential against cancer cell lines. For instance, derivatives containing aromatic sulfonamides exhibited significant growth inhibition in vitro, highlighting their potential as lead compounds in anticancer drug discovery. The presence of electron-withdrawing groups on the sulfonamide ring and the free amino group in the hydroxyethylamine moiety were found to play critical roles in enhancing antitumoral activity (Facchinetti et al., 2014).
Metabolic Studies
N-Benzylphenethylamines, structurally related to N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, have been subject to metabolic studies to understand their pharmacokinetics and potential psychoactive effects. Metabolic profiling in various models, including human liver microsomes and rats, has revealed insights into the metabolic pathways of these compounds, contributing to the safety assessment and regulatory evaluation of new psychoactive substances (Šuláková et al., 2021).
Synthetic Methodology
The compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, it has been used in the synthesis of 3-fluoroazetidine-3-carboxylic acid, showcasing its utility as a building block in medicinal chemistry for the development of cyclic fluorinated beta-amino acids (Van Hende et al., 2009). Additionally, its application in N-tert-butoxycarbonylation of amines highlights its significance in the modification of amine functionalities, crucial for the synthesis of protected amino acids and peptides (Heydari et al., 2007).
Pharmacokinetic Modulation
Modifying peptide nucleic acids (PNAs) with glycosylated side chains derived from N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine and similar molecules has been explored to modulate their pharmacokinetic properties. This strategy aims to improve the targeting and delivery of PNAs, offering a path toward the development of more effective therapeutic agents (Hamzavi et al., 2003).
Drug Development and Synthesis
The compound's derivatives are instrumental in drug development, serving as intermediates in the synthesis of novel therapeutic agents. For example, its use in the synthesis of N(9) methylated AHMA analogs with antitumor activity underscores its value in the discovery and development of new anticancer drugs (Redko et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBDAXLAMWXLLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127839 |
Source


|
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine | |
CAS RN |
1437795-18-0 |
Source


|
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B581706.png)







![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

